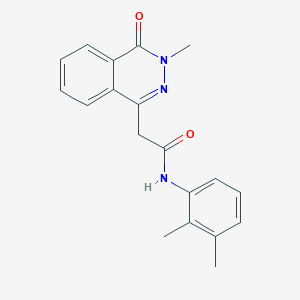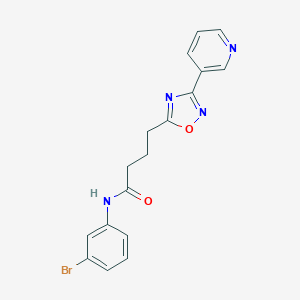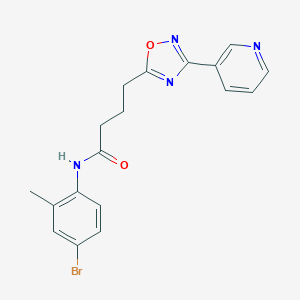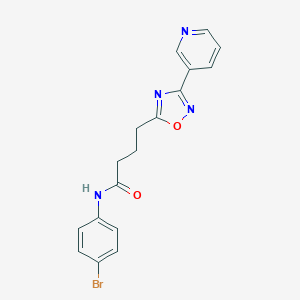
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide, also known as DCTN, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DCTN is a triazole-based compound that has shown promising results in various biomedical studies.
Aplicaciones Científicas De Investigación
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential therapeutic applications in various biomedical studies. It has been studied for its anticancer, antimicrobial, and antifungal activities. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of specific enzymes or proteins in the target cells. For example, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to have high stability and solubility in various solvents. However, one of the limitations of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide. One of the potential applications of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential targets in cancer cells. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an antimicrobial and antifungal agent. Further studies are needed to investigate its efficacy against different strains of bacteria and fungi. Finally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties. Further studies are needed to investigate its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is a promising chemical compound that has shown potential therapeutic applications in various biomedical studies. Its synthesis method is relatively simple, and it has been shown to have low toxicity in lab experiments. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an anticancer, antimicrobial, and antifungal agent, as well as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide involves the reaction of 2-naphthylamine with 3,5-dichloro-1H-1,2,4-triazole in the presence of acetic anhydride. The reaction yields 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C14H10Cl2N4O |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C14H10Cl2N4O/c15-13-18-14(16)20(19-13)8-12(21)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,21) |
Clave InChI |
YGYIUMKOFQXIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)





![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
